molecular formula C15H13BrFNOS B11163914 N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide

N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11163914
M. Wt: 354.2 g/mol
InChI Key: DRVZIOYPDDCHRM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, as well as an ethylsulfanyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-(ethylsulfanyl)benzoic acid.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-bromo-2-fluoroaniline and 2-(ethylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Amide Bond Formation: The benzamide structure can be involved in amide bond formation with other carboxylic acids or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield the corresponding sulfoxide or sulfone.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(4-chloro-2-fluorophenyl)-2-(ethylsulfanyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the ethylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H13BrFNOS

Molecular Weight

354.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C15H13BrFNOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

DRVZIOYPDDCHRM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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